2-Methoxy-3-phenylpropan-1-ol
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Overview
Description
2-Methoxy-3-phenylpropan-1-ol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid that is used in various chemical reactions and has applications in different fields of scientific research. The compound is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-3-phenylpropan-1-ol can be synthesized through several methods. One common method involves the reaction of benzaldehyde with methanol in the presence of a catalyst to form this compound. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Another method involves the reduction of 2-methoxy-3-phenylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The industrial production process often involves continuous flow reactors, which allow for better control of reaction parameters and higher efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-phenylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxy-3-phenylpropanal or 2-methoxy-3-phenylpropanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-methoxy-3-phenylpropan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide (HBr) can replace the methoxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.
Substitution: Hydrogen bromide (HBr) in acetic acid at elevated temperatures.
Major Products Formed
Oxidation: 2-Methoxy-3-phenylpropanal, 2-methoxy-3-phenylpropanoic acid.
Reduction: 2-Methoxy-3-phenylpropan-1-amine.
Substitution: 2-Bromo-3-phenylpropan-1-ol.
Scientific Research Applications
2-Methoxy-3-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methoxy-3-phenylpropan-1-ol can be compared with other similar compounds, such as:
2-Methoxy-3-phenylpropanal: An aldehyde derivative with similar structural features but different reactivity and applications.
2-Methoxy-3-phenylpropanoic acid: A carboxylic acid derivative with distinct chemical properties and uses.
2-Bromo-3-phenylpropan-1-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-methoxy-3-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXGTPWJTZUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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